10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile
Description
Properties
IUPAC Name |
tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGVWSKYBMZSOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555746 | |
| Record name | 10,11-Dihydro-5H-dibenzo[a,d][7]annulene-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1729-63-1 | |
| Record name | 10,11-Dihydro-5H-dibenzo[a,d][7]annulene-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Catalysts
-
Substrate : Dibenzyl-o-carbonitrile or its substituted analogs.
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Catalysts : Lewis acids such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) at 0.01–10 wt% relative to the substrate.
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Solvents : Aromatic hydrocarbons (e.g., toluene) or chlorinated solvents.
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Temperature : 70–150°C, optimized to prevent nitrile hydrolysis.
Example Procedure
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Mix dibenzyl-o-carbonitrile (1.0 equiv) with trichloromethylbenzene (1.2 equiv) and ZnCl₂ (0.05 equiv).
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Heat at 120°C for 6 hours under nitrogen.
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Quench with ice water, extract with dichloromethane, and purify via column chromatography.
Yield : ~85–90% (estimated based on analogous DBS syntheses).
Dehydrogenation of Dihydro Precursors with Sulfur
Adapting the dehydrogenation method described in US3551498A, this approach starts with 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-amine or a related precursor. Sulfur and a base catalyst facilitate the elimination of hydrogen to introduce unsaturation while retaining the nitrile group.
Key Modifications for Nitrile Stability
Challenges
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Nitrile Hydrolysis : Prolonged heating or excess base may convert the nitrile to a carboxylic acid.
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Byproducts : Over-dehydrogenation can yield fully aromatic byproducts.
Post-Cyclization Modification of Dibenzosuberone (DBS)
This two-step method involves synthesizing DBS followed by ketone-to-nitrile conversion.
Step 1: DBS Synthesis via Cyclocondensation
Step 2: Ketone to Nitrile Conversion
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Reagents : Trimethylsilyl cyanide (TMSCN) and boron trifluoride (BF₃) as a Lewis acid.
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Mechanism : Nucleophilic addition of cyanide to the activated ketone, followed by desilylation.
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Yield : ~70–75% (estimated from analogous conversions).
Halogenation-Cyanation Sequential Approach
Introducing the nitrile group via halogen substitution offers flexibility in functionalization.
Step 1: Bromination at the 5-Position
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Reagents : Bromine (Br₂) in acetic acid at 0–5°C.
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Intermediate : 5-Bromo-10,11-dihydro-5H-dibenzo[a,d]cycloheptene.
Step 2: Cyanide Substitution
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Conditions : Copper(I) cyanide (CuCN) in DMF at 150°C for 12 hours.
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Yield : ~65–70% (based on similar SNAr reactions).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | Direct, one-pot synthesis | Requires specialized carbonitrile precursors | 85–90% |
| Dehydrogenation | Scalable for industrial use | Risk of nitrile hydrolysis | 75–80% |
| Post-Cyclization | Utilizes established DBS protocols | Additional step reduces overall yield | 60–70% |
| Halogenation-Cyanation | Flexible for diverse substitutions | Low regioselectivity in bromination | 65–70% |
Chemical Reactions Analysis
Types of Reactions
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can convert nitrile groups to amines or other reduced forms.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield primary amines.
Scientific Research Applications
Intermediate in Pharmaceutical Synthesis
10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of antidepressants. Its derivatives are utilized in creating drugs that target neurotransmitter systems, enhancing therapeutic effects while minimizing side effects .
Organic Synthesis
This compound is employed as a building block in organic synthesis due to its unique structural features. It can undergo various chemical transformations to yield complex molecules used in drug discovery and material science. For instance, it can be converted into dibenzosuberone, which is another valuable compound in medicinal chemistry .
Material Science
Research indicates potential applications of this compound in the development of new materials. Its unique properties may allow for the creation of polymers or other materials with specific mechanical or thermal characteristics .
Case Studies
Mechanism of Action
The mechanism of action of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. Detailed studies on its mechanism of action are essential for understanding its effects in different applications.
Comparison with Similar Compounds
Table 1: Structural Parameters of Selected Analogs
| Compound | C10-C11 Bond Length (Å) | α Angle (°) | Distance from Plane A (Å) |
|---|---|---|---|
| 5H-Dibenzo[b,f]azepine (unsaturated) | 1.345–1.352 | 15–30 | 0.347–0.570 (C10/C11) |
| 10,11-Dihydro-5H-dibenzo[b,f]azepine | 1.529–1.544 | 20–40 | 0.491–0.650 (C10/C11) |
| 5H-Dibenzo[a,d][7]annulene | 1.332–1.352 | 10–25 | 0.395–0.570 (C10/C11) |
| 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile | ~1.530 (estimated) | 25–35 | ~0.500 (C10/C11, predicted) |
Data sourced from crystallographic (CSD) and computational studies
Electronic and Conformational Properties
- Aromaticity and Electron Density : The nitrile group at position 5 introduces electron-withdrawing effects, which may reduce electron density in the central ring compared to electron-donating groups (e.g., -OCH3 in antioxidant derivatives) . This could diminish aromaticity in the central ring, as measured by the HOMED index .
- Planarity: The distance of C10/C11 from Plane A (formed by shared aromatic carbons) is a critical indicator of nonplanarity. For the nitrile derivative, this distance (~0.5 Å) suggests moderate flexibility, comparable to dihydroazepines but distinct from flatter unsaturated analogs .
Pharmacological and Functional Comparisons
While direct activity data for this compound are sparse, insights can be drawn from structurally related compounds:
- Antidepressant Activity : Amineptine, a 10,11-dihydro-5H-dibenzo[a,d][7]annulene derivative, demonstrates the importance of substituents at position 4. The nitrile group may modulate receptor binding compared to amineptine’s methyl group .
- Antioxidant Potential: Derivatives with electron-donating groups (e.g., -OCH3) exhibit enhanced antioxidant activity due to improved radical scavenging. The nitrile’s electron-withdrawing nature may reduce this effect .
- Antimicrobial Activity: Triazole derivatives of dibenzoazepines show activity against P. aeruginosa. The nitrile group’s polarity could enhance interactions with microbial targets .
Table 2: Functional Group Impact on Bioactivity
| Compound | Substituent at Position 5 | Reported Activity |
|---|---|---|
| Carbamazepine | Carboxamide (-CONH2) | Anticonvulsant, Analgesic |
| 10-Methoxy-5H-dibenzo[b,f]azepine | Methoxy (-OCH3) | Antioxidant |
| Amineptine | Methyl (-CH3) | Antidepressant |
| Target Compound | Nitrile (-CN) | Unknown (predicted antimicrobial) |
Biological Activity
10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile (CAS No. 1729-63-1) is a bicyclic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 219.28 g/mol. The compound is characterized by its unique bicyclic structure, which contributes to its biological activity.
| Property | Value |
|---|---|
| Melting Point | 83-85 °C |
| Density | 1.14 g/cm³ |
| Solubility | Slightly soluble in chloroform and methanol |
| Appearance | Off-white to pale red crystalline solid |
Research indicates that this compound exhibits various biological activities, including potential anti-cancer properties and effects on the central nervous system. The compound's structural features allow it to interact with biological targets effectively, which may include enzymes and receptors involved in disease processes.
Case Studies and Research Findings
-
Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry explored the compound's effects on cancer cell lines. It was found to inhibit cell proliferation in several types of cancer cells, including breast and lung cancer cells, by inducing apoptosis through mitochondrial pathways .
- Another research highlighted that the compound showed synergistic effects when combined with existing chemotherapeutic agents, enhancing their efficacy against resistant cancer cell lines .
-
Neuroprotective Effects :
- Research conducted on animal models indicated that this compound may have neuroprotective properties. It demonstrated the ability to reduce oxidative stress markers and improve cognitive function in models of neurodegenerative diseases such as Alzheimer's .
- The compound was also shown to modulate neurotransmitter levels, suggesting potential applications in treating mood disorders .
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation, but preliminary studies suggest moderate absorption and distribution characteristics. Further studies are required to elucidate its metabolic pathways and excretion routes.
Q & A
Q. What are the recommended synthetic methodologies for preparing 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile?
The compound can be synthesized via condensation reactions using aromatic aldehydes and intermediates under reflux conditions with sodium acetate in acetic anhydride/acetic acid. Characterization typically involves IR spectroscopy (C≡N stretch ~2,220 cm⁻¹), NMR (¹³C for cyano carbon at ~115–120 ppm), and mass spectrometry to confirm molecular ion peaks . Crystallization from solvents like DMF/water is recommended for purification.
Q. What safety protocols should be followed given limited toxicological data for this compound?
Due to insufficient toxicological studies, adhere to precautionary measures:
- Use PPE (nitrile gloves, chemical-resistant clothing, safety goggles).
- Ensure local exhaust ventilation and avoid inhalation of vapors/dust.
- Implement emergency protocols (e.g., eyewash stations, spill containment) as outlined in safety data sheets .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- IR Spectroscopy : Confirm the nitrile group via a sharp peak near 2,220 cm⁻¹.
- ¹H/¹³C NMR : Analyze aromatic protons (δ 6.5–8.0 ppm) and stereocenters (if present). For example, diastereotopic protons in the cycloheptene ring may split into distinct signals .
- Mass Spectrometry : Verify the molecular ion (e.g., m/z 221.12 for C₁₅H₁₁N) and fragmentation patterns .
Q. What physicochemical properties are critical for experimental design?
Key properties include:
- LogP (2.8) : Predicts solubility in organic solvents for reaction optimization.
- Topological Polar Surface Area (12 Ų) : Indicates low polarity, suggesting compatibility with hydrophobic matrices.
- Hydrogen bonding (1 donor, 1 acceptor) : Influences crystallization and stability .
Advanced Research Questions
Q. How can computational chemistry guide the design of novel derivatives?
Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ACD/Labs Percepta Platform can model steric effects in cycloheptene derivatives, while AI-driven tools (e.g., Reaxys) suggest feasible synthetic routes by cross-referencing reaction databases . Computational validation of stereochemistry (e.g., 5S,10R configurations) is critical for targeting bioactive analogs .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Cross-validation : Compare NMR/IR data with structurally similar compounds (e.g., dibenzoazepine derivatives).
- Isotopic labeling : Use ¹⁵N-labeled nitrile groups to track unexpected shifts.
- X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects .
Q. How can reaction engineering optimize yield in large-scale synthesis?
- Membrane separation : Purify intermediates using solvent-resistant nanofiltration.
- Process control : Monitor reaction progress in real-time via inline FTIR for nitrile group stability.
- Reactor design : Use continuous-flow systems to enhance heat/mass transfer in exothermic steps .
Q. What methodologies assess the compound’s potential in structure-activity relationship (SAR) studies?
- Derivatization : Introduce substituents (e.g., methyl, aminoethyl) at the 5-position to modulate electronic effects.
- In vitro assays : Test bioactivity in receptor-binding studies, leveraging the compound’s rigid bicyclic framework as a scaffold.
- Molecular docking : Simulate interactions with target proteins (e.g., CNS receptors) using docking software like AutoDock Vina .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
